![molecular formula C14H11BrN2 B3214601 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1146911-28-5](/img/structure/B3214601.png)

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

説明

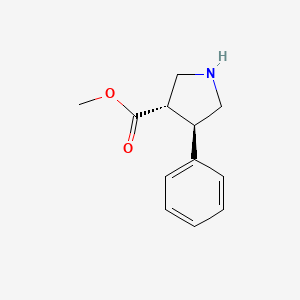

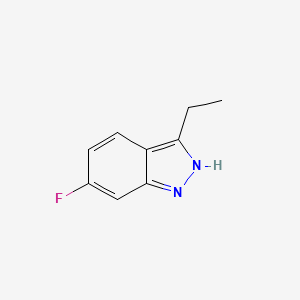

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocycle . It has an empirical formula of C13H9BrN2 and a molecular weight of 273.13 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 6th carbon of the imidazo[1,2-a]pyridine ring, a methyl group attached to the 8th carbon, and a phenyl group attached to the 2nd carbon .科学的研究の応用

Synthesis of New Polyheterocyclic Ring Systems

A study by Abdel‐Latif et al. (2019) explored the use of a precursor structurally similar to 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine for constructing new polyheterocyclic ring systems. This research highlighted the synthetic versatility of such compounds in creating complex heterocyclic structures with potential biological activities. The synthesized compounds exhibited notable in vitro antibacterial properties, underscoring the relevance of this chemical scaffold in the development of new antimicrobial agents (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Development of Novel Anticancer Agents

A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines showcased the compound's utility in breast cancer chemotherapy. Specifically, the derivatives exhibited high cytotoxicity against MCF-7 cells and induced cell death through apoptosis, suggesting their potential as anticancer agents. This study illustrates the compound's application in medicinal chemistry for designing new therapeutic agents (Almeida, Jamal Rafique, et al., 2018).

Exploration of Optoelectronic Properties

The study by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules. This research highlighted the compound's potential in organic semiconductor devices, emphasizing the impact of different substituents on its electronic properties. Such findings are crucial for the development of materials used in electronics and photonics (Irfan, A. R. Chaudhry, et al., 2019).

Antibacterial Activity Enhancement

The work by Althagafi and Abdel‐Latif (2021) synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with enhanced antibacterial activity. By incorporating pyridine, thiazole, and pyrazole moieties, the study demonstrated the compound's versatility in generating molecules with significant antibacterial properties. Such derivatives are valuable in the search for new antibiotics to combat resistant bacterial strains (Althagafi & Abdel‐Latif, 2021).

Efficient Synthesis Methods

Jadhav et al. (2017) developed a rapid, efficient, and environmentally benign synthesis method for 2-phenylimidazo[1,2-a]pyridines and related structures. Utilizing microwave-assisted synthesis in water–PEG-400, this method highlights the compound's accessibility for various scientific applications, offering a greener alternative to traditional synthesis methods (Jadhav, M. Shioorkar, et al., 2017).

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

It is known that imidazo[1,2-a]pyridines can interact with biological molecules due to their imidazo and pyridine rings

Biochemical Pathways

Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways due to their diverse bioactivity .

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against specific bacteria .

Action Environment

It’s known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as solvents and temperature .

生化学分析

Biochemical Properties

6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it modulates the activity of GABA A receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential as a therapeutic agent for treating diseases related to cell cycle dysregulation and neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to inhibit or activate their functions. For instance, the compound inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it modulates GABA A receptor activity by binding to allosteric sites, enhancing or inhibiting neurotransmission . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that the compound remains stable under standard storage conditions (2-8°C) and room temperature . Over time, its effects on cellular function may change due to degradation or metabolic transformation. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biological activity, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating neurotransmission . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it localizes to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues also affects its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

特性

IUPAC Name |

6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-7-12(15)8-17-9-13(16-14(10)17)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOBRUVPSCGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3214534.png)

![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol](/img/structure/B3214550.png)

![(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3214588.png)

![(2R)-2-[[(4-Chlorophenyl)sulfonyl][(4-cyano-2-fluorophenyl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B3214591.png)

![6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3214597.png)